molecular formula C18H16N2O2 B12574476 4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole CAS No. 288401-65-0

4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole

Cat. No.: B12574476
CAS No.: 288401-65-0
M. Wt: 292.3 g/mol
InChI Key: BQTCZFCFQURLAF-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole is a chemical compound with the molecular formula C12H12N2O2 It is known for its unique structure, which includes a benzoyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole typically involves the reaction of 4,5-dimethyl-2-hydroxybenzoic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole
  • 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole
  • 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole

Uniqueness

4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole stands out due to its unique combination of a benzoyl group and a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

288401-65-0

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

(2-hydroxy-4,5-dimethylphenyl)-(1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C18H16N2O2/c1-12-8-16(17(21)9-13(12)2)18(22)14-10-19-20(11-14)15-6-4-3-5-7-15/h3-11,21H,1-2H3

InChI Key

BQTCZFCFQURLAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

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